![molecular formula C17H21F3N2O B2801707 N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide CAS No. 2418618-64-9](/img/structure/B2801707.png)
N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide is a chemical compound that has been studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and is classified as a kinase inhibitor.
Mechanism of Action
TAK-659 works by binding to the active site of kinases, preventing them from phosphorylating their substrates. This inhibition of kinase activity leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, TAK-659 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in inflammation and immune responses. It has also been shown to reduce the activation of T cells, which play a key role in the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using TAK-659 in lab experiments is its specificity for certain kinases, which allows for more targeted inhibition of cancer cells. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Future Directions
There are several future directions for research on TAK-659. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, which are also characterized by overactive immune responses. Finally, further research is needed to determine the long-term safety and efficacy of TAK-659 in clinical trials.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 4-(trifluoromethyl)benzyl chloride with 2-amino-2-methyl-1-propanol to form the intermediate compound, N-(4-(trifluoromethyl)benzyl)-2-amino-2-methyl-1-propanol. This intermediate is then reacted with 2-bromo-N-cyano-2-methylpropionamide to form the final product, N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide.
Scientific Research Applications
TAK-659 has been studied for its potential applications in cancer research, specifically in the treatment of B-cell malignancies. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the growth and survival of cancer cells.
properties
IUPAC Name |
N-[(1S)-1-cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c1-4-13(16(23)22-15(10-21)11(2)3)9-12-5-7-14(8-6-12)17(18,19)20/h5-8,11,13,15H,4,9H2,1-3H3,(H,22,23)/t13?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKDOPOOFBFQOQ-AWKYBWMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)NC(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)N[C@H](C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

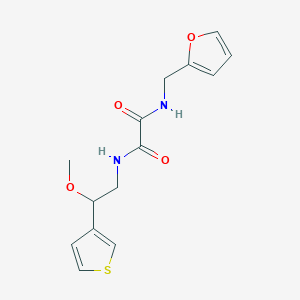
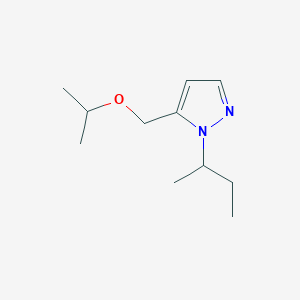
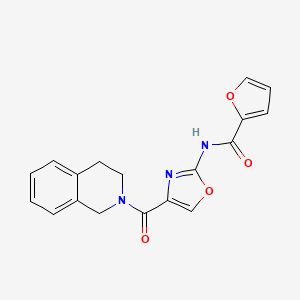
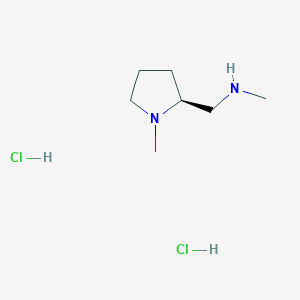
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(o-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2801633.png)
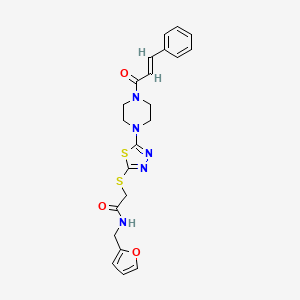

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2801638.png)

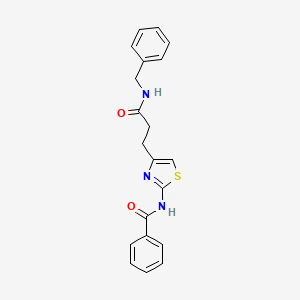
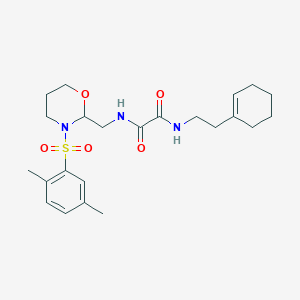
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)
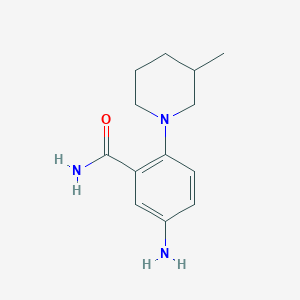
![1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2801647.png)